molecular formula C16H18F3N3O2 B2455605 1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea CAS No. 1396679-28-9

1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea

Cat. No.: B2455605
CAS No.: 1396679-28-9
M. Wt: 341.334
InChI Key: SXJCOPBJBJAEOT-UHFFFAOYSA-N
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Description

1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea is a useful research compound. Its molecular formula is C16H18F3N3O2 and its molecular weight is 341.334. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Stereoselective Synthesis and Kinase Inhibition

One key application of similar compounds involves the stereoselective synthesis of active metabolites for potent kinase inhibitors, such as the PI3 kinase inhibitor PKI-179. These processes emphasize the importance of stereochemistry in the synthesis of biologically active compounds, where specific isomers can significantly impact the efficacy of potential therapeutic agents (Zecheng Chen et al., 2010).

Anion Receptor Chemistry

Further, compounds structurally related to "1-(4-Morpholinobut-2-yn-1-yl)-3-(2-(trifluoromethyl)phenyl)urea" have been employed as anion receptors in aprotic media, showcasing their utility in supramolecular chemistry. These anion receptors demonstrate the ability to form complexes with anions through hydrogen bonding, indicating potential applications in sensor technology and anion recognition (V. Amendola et al., 2006).

Anti-Cancer Activity

Derivatives of urea have been designed as receptor tyrosine kinase inhibitors with potent activity against chronic myeloid leukemia (CML), showcasing the therapeutic potential of such compounds in cancer treatment. This research highlights the structure-activity relationships and the impact of specific modifications on biological activity, indicating the promise of urea derivatives in targeted cancer therapy (Weiwei Li et al., 2019).

Organometallic Chemistry and Material Science

The synthesis and characterization of novel silatranes bearing substituted urea functionality have been explored, contributing to the development of new materials with potential applications in catalysis, material science, and organometallic chemistry (J. K. Puri et al., 2011).

Synthesis of Heterocyclic Compounds

The preparation of spiroheterocycles through reactions involving isatins, urea, and morpholine derivatives has been reported. These synthetic routes have introduced useful groups like pyridyl and morpholinyl into the structures, highlighting the versatility of urea derivatives in organic synthesis and the development of novel heterocyclic compounds (Lijiu Gao et al., 2017).

Properties

IUPAC Name

1-(4-morpholin-4-ylbut-2-ynyl)-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F3N3O2/c17-16(18,19)13-5-1-2-6-14(13)21-15(23)20-7-3-4-8-22-9-11-24-12-10-22/h1-2,5-6H,7-12H2,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXJCOPBJBJAEOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC#CCNC(=O)NC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.